Pulvilloric acid

Antifungal Antibiotic Natural Product

Researchers screening antifungal compounds often encounter uncontrolled pH effects that confound assay results. Pulvilloric acid provides a well-characterized, pH-dependent probe with negligible antibacterial cross-reactivity. • Inhibits spore germination across 13 fungal species at 3.125-25.0 μg/mL at pH 3.5. • Potency shifts from 1.6 μg/mL (pH 2.4) to 50 μg/mL (pH 4.0) against Botrytis allii, enabling pH-uptake studies. • Minimal bacteriostatic activity at neutral pH ensures clean phenotypic readouts in mixed cultures. Sourced from Penicillium pulvillorum; supplied with full analytical documentation.

Molecular Formula C15H18O5
Molecular Weight 278.30 g/mol
CAS No. 7681-94-9
Cat. No. B12767560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulvilloric acid
CAS7681-94-9
Molecular FormulaC15H18O5
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O
InChIInChI=1S/C15H18O5/c1-2-3-4-5-10-6-9-7-12(16)13(15(18)19)14(17)11(9)8-20-10/h7-8,10,17H,2-6H2,1H3,(H,18,19)/t10-/m1/s1
InChIKeyKPYJKXACXGIDBE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pulvilloric Acid: Product Profile & Procurement


Pulvilloric acid (CAS 7681-94-9) is a polyketide-derived antifungal antibiotic, chemically defined as (R)-4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-3H-2-benzopyran-7-carboxylic acid . It is a naturally occurring secondary metabolite, primarily isolated from the filamentous fungus *Penicillium pulvillorum* [1]. This compound belongs to the structural class of benzopyrans, specifically a dihydroisocoumarin derivative, and is characterized by its pentyl side chain and carboxylic acid moiety . While often grouped with other fungal benzopyrans like citrinin, pulvilloric acid exhibits a distinct spectrum of biological activity and unique physicochemical properties that are critical for its application in antimicrobial research [2].

1 Antifungal screening in acidic niches with non-specific mode of action
2 pH-dependent assay design using spore germination models
3 Benzopyran SAR studies: pentyl chain vs. nephrotoxic citrinin core

Pulvilloric Acid: Not Interchangeable with Benzopyrans


Despite sharing a benzopyran core with other fungal metabolites like citrinin, pulvilloric acid's unique substitution pattern (a pentyl chain at the C3 position and a carboxylic acid at C7) dictates a fundamentally different pharmacological and physicochemical profile [1]. Direct substitution with other 3-substituted isocoumarins or benzopyran derivatives is not scientifically valid. For instance, the widely studied mycotoxin citrinin (which features methyl groups instead of a pentyl chain) is a potent nephrotoxin and aldose reductase inhibitor, whereas pulvilloric acid's primary reported activity is as a broad-spectrum antifungal [2]. Furthermore, the activity of pulvilloric acid is exquisitely pH-dependent, a property not uniformly shared across its structural analogs, meaning that assay conditions optimized for a generic benzopyran are unlikely to yield reproducible or meaningful results for this specific compound [3].

Structural mismatch

Pentyl chain and carboxylic acid substitution create a distinct bioactivity profile; citrinin-like benzopyrans may shift to nephrotoxic or aldose reductase inhibitory effects.

pH sensitivity

Assay conditions optimized for generic benzopyrans are unlikely to reproduce antifungal potency; strict pH control is essential for meaningful results.

Selectivity divergence

Minimal antibacterial activity at neutral pH distinguishes this compound; replacement with broad-spectrum antifungals may introduce unwanted bacterial suppression.

Pulvilloric Acid: Quantitative Evidence of Differentiated Bioactivity


Broad-Spectrum Antifungal Activity

Pulvilloric acid demonstrates broad-spectrum, non-specific antifungal activity, inhibiting spore germination across 13 diverse fungal species [1]. In contrast to many narrow-spectrum azole antifungals, pulvilloric acid's activity is not restricted to a single genus. The effective concentration range for reducing spore germination to ≤5% is 3.125–25.0 μg/mL across all tested species under acidic conditions (pH 3.5) [1].

Broad-spectrum antifungal
Class-level
Effective conc. range: 3.125–25.0 µg/mL (13 fungal species, pH 3.5)
Supports antimicrobial screening across diverse fungal targets.
Data from in vitro spore germination; class-level inference.
Antifungal Antibiotic Natural Product

pH-Dependent Antifungal Potency

The antifungal activity of pulvilloric acid is highly dependent on pH, a critical parameter for experimental design [1]. Against *Botrytis allii*, the concentration required for spore germination inhibition increases dramatically with pH. An inhibitory concentration of 1.6 μg/mL at pH 2.4 is required, whereas achieving the same effect at pH 4.0 necessitates a much higher concentration of 50 μg/mL [1].

pH-dependent potency
Reported
pH 2.4 1.6 µg/mL against Botrytis allii
pH 4.0 50 µg/mL against Botrytis allii

Approximately 31-fold concentration shift

pH must be strictly controlled to reproduce antifungal activity.
Cross-study comparable; value for assay development.
Antifungal pH-Dependence Assay Development

Structural Distinction from Nephrotoxic Citrinin

Pulvilloric acid is structurally related to the mycotoxin citrinin, but a key difference in substitution leads to a different biological profile [1]. Citrinin is a potent nephrotoxin and aldose reductase inhibitor (IC50 < 10 μM) [2]. In contrast, pulvilloric acid is characterized by a pentyl chain at the C3 position (instead of the methyl group in citrinin) and is primarily an antifungal agent, not a known nephrotoxin or aldose reductase inhibitor [3].

Citrinin divergence
Class-level
Target Antifungal; C3-pentyl; not nephrotoxic
Citrinin Aldose reductase inhibitor (IC50 <10 µM), nephrotoxin; C3-methyl
Structural differentiation avoids nephrotoxic artifacts in antifungal studies.
Qualitative bioactivity distinction from literature.
Structure-Activity Relationship Toxicity Benzopyran

Minimal Antibacterial Activity at Neutral pH

Pulvilloric acid's antimicrobial spectrum shifts dramatically with pH. While it is a potent antifungal under acidic conditions, its activity against bacteria is minimal at neutral pH [1]. The compound is reported to be only slightly bacteriostatic at pH 7.0 [1].

Antibacterial selectivity
Reported
pH 3.5 Potent antifungal (3.125–25.0 µg/mL)
pH 7.0 Slightly bacteriostatic
Enables fungal-focused studies with minimal antibacterial interference at neutral pH.
Qualitative pH-dependent activity shift.
Antibacterial Selectivity pH-Dependence

Pulvilloric Acid: Research & Industrial Applications


Antifungal Screening in Acidic Environments

Given its demonstrated ability to inhibit spore germination across 13 fungal species at concentrations between 3.125–25.0 μg/mL at pH 3.5 [1], pulvilloric acid is ideally suited as a positive control or lead compound in antifungal screens targeting plant pathogens or fungi prevalent in acidic niches (e.g., fruit spoilage, silage). Its non-specific mode of action makes it a robust tool for general antifungal assays.

Mechanistic Studies of pH-Dependent Antifungal Activity

The dramatic shift in potency (1.6 μg/mL at pH 2.4 vs. 50 μg/mL at pH 4.0 against *Botrytis allii*) [1] positions pulvilloric acid as a unique probe for investigating the role of pH in fungal cell wall permeability, drug uptake, or target engagement. Researchers can use this compound to dissect how environmental acidity modulates antifungal efficacy.

SAR Studies on Benzopyrans to Mitigate Nephrotoxicity

The structural similarity to citrinin, combined with a distinct biological profile (antifungal vs. nephrotoxic aldose reductase inhibitor) [1][2], makes pulvilloric acid a key scaffold for medicinal chemistry efforts. Scientists seeking to develop non-toxic antifungal benzopyrans can use pulvilloric acid as a starting point to explore how the pentyl chain at C3 abrogates the nephrotoxicity associated with the citrinin core.

Selective Antifungal Assays with Minimal Antibacterial Interference

In experimental systems where bacterial contamination is a concern, pulvilloric acid's minimal bacteriostatic activity at neutral pH [1] is a significant advantage. This property allows for the study of fungal inhibition in mixed cultures or complex environmental samples without the confounding factor of potent antibacterial effects, providing a cleaner phenotypic readout.

Application
Selection Property
Validation Focus
Acidic niche antifungal screening
Broad-spectrum spore germination inhibition
MIC endpoint at low pH
pH-dependent mechanism studies
pH-modulated potency profile
pH-response assay conditions
Benzopyran SAR / toxicity differentiation
Pentyl-chain structural divergence
Antifungal vs. nephrotoxic bioactivity profiling
Fungal studies with low bacterial interference
pH-selective antifungal activity
Minimal antibacterial interference at research pH

Technical Documentation Hub

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51 linked technical documents
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